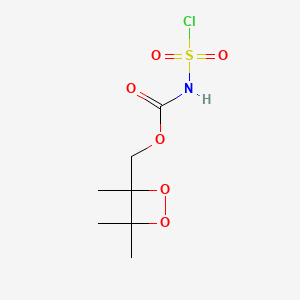![molecular formula C20H19O8- B14314427 4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate CAS No. 112525-97-0](/img/structure/B14314427.png)
4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including ester and ether linkages, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl benzoate. This reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete esterification.
Next, the intermediate product undergoes a nucleophilic substitution reaction with 3-chloropropyl carbonate in the presence of a base like potassium carbonate. This step introduces the propoxycarbonyl group, forming the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of 4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The compound’s ester and ether groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-[(2-Hydroxyethoxy)carbonyl]benzoic acid: Shares structural similarities but lacks the propoxycarbonyl group.
4-Hydroxybenzoic acid: A simpler compound with a single hydroxyl group.
2-Hydroxyethyl benzoate: Contains the hydroxyethoxy group but lacks the additional ester linkage.
Uniqueness
4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate is unique due to its combination of ester and ether linkages, which confer distinct chemical reactivity and potential for diverse applications. Its multi-functional nature allows for versatile modifications, making it a valuable compound in both research and industrial contexts.
特性
CAS番号 |
112525-97-0 |
|---|---|
分子式 |
C20H19O8- |
分子量 |
387.4 g/mol |
IUPAC名 |
4-[3-[4-(2-hydroxyethoxy)benzoyl]oxypropoxycarbonyl]benzoate |
InChI |
InChI=1S/C20H20O8/c21-10-13-26-17-8-6-16(7-9-17)20(25)28-12-1-11-27-19(24)15-4-2-14(3-5-15)18(22)23/h2-9,21H,1,10-13H2,(H,22,23)/p-1 |
InChIキー |
QPLZTDQOQIXQNU-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCOC(=O)C2=CC=C(C=C2)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
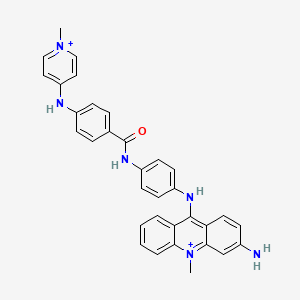
![2-[Chloro(difluoro)methyl]-2-nitropropane-1,3-diol](/img/structure/B14314381.png)
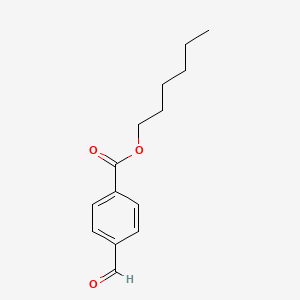
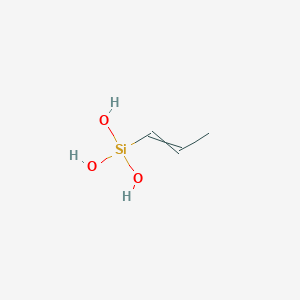

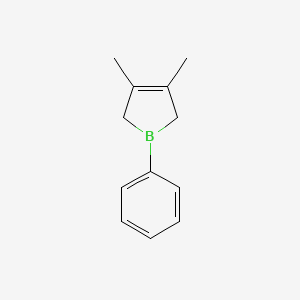
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
